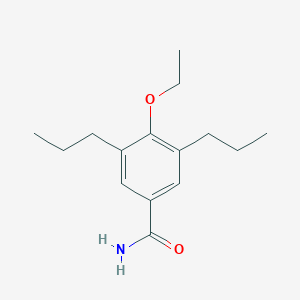

4-Ethoxy-3,5-dipropylbenzamide

Description

4-Ethoxy-3,5-dipropylbenzamide is a benzamide derivative characterized by an ethoxy group at the 4-position and propyl substituents at the 3- and 5-positions of the benzene ring. The ethoxy and propyl groups likely contribute to lipophilicity, impacting logP and bioavailability. Applications of such compounds span pharmacological research, synthetic intermediates, and fine chemical production .

Propriétés

Numéro CAS |

100243-35-4 |

|---|---|

Formule moléculaire |

C15H23NO2 |

Poids moléculaire |

249.35 g/mol |

Nom IUPAC |

4-ethoxy-3,5-dipropylbenzamide |

InChI |

InChI=1S/C15H23NO2/c1-4-7-11-9-13(15(16)17)10-12(8-5-2)14(11)18-6-3/h9-10H,4-8H2,1-3H3,(H2,16,17) |

Clé InChI |

UKTOQHCZCJDSOD-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=CC(=C1OCC)CCC)C(=O)N |

SMILES canonique |

CCCC1=CC(=CC(=C1OCC)CCC)C(=O)N |

Autres numéros CAS |

100243-35-4 |

Synonymes |

3,5-Dipropyl-4-ethoxybenzamide |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of 4-Ethoxy-3,5-dipropylbenzamide and Analogs

Key Observations :

- Substituent Effects: The ethoxy group in this compound contrasts with methallyloxy () and methoxy () in analogs.

- Functional Groups : Unlike phenethylamines (), the benzamide backbone lacks an amine chain, altering pharmacological targets and solubility.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Lipophilicity : The propyl and ethoxy groups in this compound likely result in higher logP (~4.5–5.0) compared to Escaline (logP ~1.8), favoring membrane permeability but limiting aqueous solubility.

- Stereochemistry : The spirocyclic analog () exhibits optical activity, suggesting chiral analogs of benzamides could be synthesized for targeted applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.